ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with an ethyl ester group at the 2-position, an amino group at the 3-position, and a methyl group at the 1-position. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . FGFRs, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The inhibition of FGFRs by the compound disrupts this process, thereby affecting the signaling pathways regulated by these receptors .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various biological processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting the associated biological processes .
Pharmacokinetics
One of the derivatives of 1h-pyrrolo[2,3-b]pyridine showed high total clearance and low oral bioavailability
Result of Action
In vitro studies have shown that the compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by functional group modifications to introduce the amino, methyl, and ethyl ester groups. Key steps may include:
Cyclization Reactions: Formation of the pyrrolo[2,3-b]pyridine core through cyclization of appropriate precursors.
Amination: Introduction of the amino group at the 3-position using reagents such as ammonia or amines under suitable conditions.
Esterification: Formation of the ethyl ester group at the 2-position through esterification reactions using ethyl alcohol and acid catalysts.
Methylation: Introduction of the methyl group at the 1-position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties.
Comparison with Similar Compounds
Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the ethyl ester and amino groups, resulting in different chemical and biological properties.
2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Substituted with a bromine atom, which can influence its biological activity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)9-8(12)7-5-4-6-13-10(7)14(9)2/h4-6H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQURKRQUKCMFCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735168 | |
Record name | Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181283-92-1 | |
Record name | Ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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